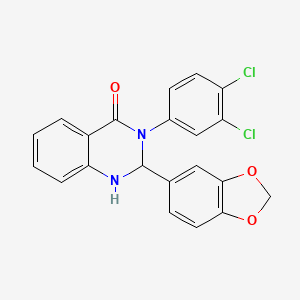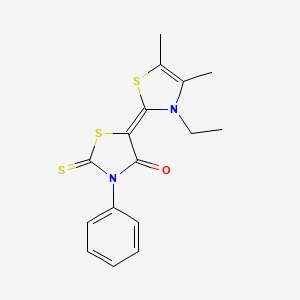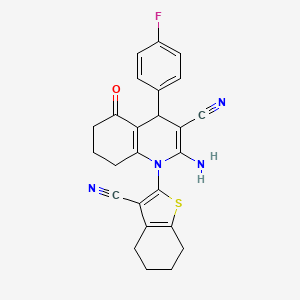![molecular formula C32H28N2O5 B15011248 (2Z)-2-hydroxy-N'-{hydroxy[bis(3-methylphenyl)]acetyl}-4-oxo-N,4-diphenylbut-2-enehydrazide](/img/structure/B15011248.png)
(2Z)-2-hydroxy-N'-{hydroxy[bis(3-methylphenyl)]acetyl}-4-oxo-N,4-diphenylbut-2-enehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-HYDROXY-N’-[2-HYDROXY-2,2-BIS(3-METHYLPHENYL)ACETYL]-4-OXO-N,4-DIPHENYLBUT-2-ENEHYDRAZIDE is a complex organic compound with a unique structure that includes multiple aromatic rings, hydroxyl groups, and a hydrazide functional group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-HYDROXY-N’-[2-HYDROXY-2,2-BIS(3-METHYLPHENYL)ACETYL]-4-OXO-N,4-DIPHENYLBUT-2-ENEHYDRAZIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazides with aldehydes or ketones under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-HYDROXY-N’-[2-HYDROXY-2,2-BIS(3-METHYLPHENYL)ACETYL]-4-OXO-N,4-DIPHENYLBUT-2-ENEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.
Aplicaciones Científicas De Investigación
(2Z)-2-HYDROXY-N’-[2-HYDROXY-2,2-BIS(3-METHYLPHENYL)ACETYL]-4-OXO-N,4-DIPHENYLBUT-2-ENEHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2Z)-2-HYDROXY-N’-[2-HYDROXY-2,2-BIS(3-METHYLPHENYL)ACETYL]-4-OXO-N,4-DIPHENYLBUT-2-ENEHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: These compounds share the hydroxyl and aromatic ring features but differ in their overall structure and functional groups.
Hydrazone Derivatives: Compounds like (1Z,2E)-2-(2-(1-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)ethyl)hydrazineylidene)-2-(p-tolyl)acetaldehyde oxime have similar hydrazide functionalities.
Uniqueness
The uniqueness of (2Z)-2-HYDROXY-N’-[2-HYDROXY-2,2-BIS(3-METHYLPHENYL)ACETYL]-4-OXO-N,4-DIPHENYLBUT-2-ENEHYDRAZIDE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C32H28N2O5 |
|---|---|
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
(Z)-4-hydroxy-N'-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]-2-oxo-N,4-diphenylbut-3-enehydrazide |
InChI |
InChI=1S/C32H28N2O5/c1-22-11-9-15-25(19-22)32(39,26-16-10-12-23(2)20-26)31(38)33-34(27-17-7-4-8-18-27)30(37)29(36)21-28(35)24-13-5-3-6-14-24/h3-21,35,39H,1-2H3,(H,33,38)/b28-21- |
Clave InChI |
QTYUHEPIPCNCMV-HFTWOUSFSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)(C(=O)NN(C3=CC=CC=C3)C(=O)C(=O)/C=C(/C4=CC=CC=C4)\O)O |
SMILES canónico |
CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)(C(=O)NN(C3=CC=CC=C3)C(=O)C(=O)C=C(C4=CC=CC=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-5-(5-{(1E)-2-cyano-3-[(3,4-dimethylphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid](/img/structure/B15011166.png)
![4-[(4-bromophenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15011172.png)
![N-cyclohexyl-2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15011174.png)
![(3Z)-3-[2-oxo-2-(2,3,5,6-tetrafluoro-4-methoxyphenyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B15011177.png)
![Furan, 2-(3,4-dimethyl-6-nitrophenyl)-5-[(2-naphthylimino)methyl]-](/img/structure/B15011189.png)
![1-[1-(4-Bromophenyl)-6,8-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl]ethanone](/img/structure/B15011194.png)
![2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B15011206.png)

![3-(methylsulfanyl)-5-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile](/img/structure/B15011227.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[1-(2-hydroxyphenyl)ethylidene]-5-(4-morpholinylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15011253.png)
![2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione](/img/structure/B15011256.png)

![ethyl (2E)-3-[4-(benzyloxy)-3,5-diiodophenyl]-2-cyanoprop-2-enoate](/img/structure/B15011268.png)
